physical and chemical properties of 4,4-dichloro-4-fluorobutan-1-ol
physical and chemical properties of 4,4-dichloro-4-fluorobutan-1-ol
An In-depth Technical Guide to 4,4-dichloro-4-fluorobutan-1-ol
Foreword: Navigating the Frontier of Fluorinated Alcohols
Welcome to a detailed exploration of 4,4-dichloro-4-fluorobutan-1-ol, a compound situated at the intersection of alcohol chemistry and polyhalogenated alkanes. As a functionalized alcohol, it presents a hydroxyl group ripe for classic transformations, while the unique geminal dichlorofluoro moiety at the opposing end of the carbon chain introduces significant electronic and steric complexity. This guide is crafted for researchers, synthetic chemists, and drug development professionals who appreciate that the value of a molecule lies not just in its known properties, but in its potential.
Section 1: Core Physicochemical and Molecular Profile
The fundamental properties of a molecule dictate its behavior in both reactive and biological systems. The following table summarizes the calculated and estimated core properties of 4,4-dichloro-4-fluorobutan-1-ol.
| Property | Value (with rationale) |
| IUPAC Name | 4,4-dichloro-4-fluorobutan-1-ol |
| Molecular Formula | C₄H₇Cl₂FO |
| Molecular Weight | 161.00 g/mol |
| Boiling Point | Estimated: 170-185 °C (at 760 mmHg). Rationale: The presence of multiple halogens significantly increases molecular weight and intermolecular forces compared to butanol (117 °C) or even 4,4,4-trifluorobutanol (123-127 °C). |
| Density | Estimated: 1.3 - 1.4 g/mL at 25 °C. Rationale: Halogenation drastically increases density. For comparison, the density of 4,4,4-trifluorobutanol is 1.212 g/mL. The replacement of two fluorine atoms with heavier chlorine atoms is expected to further increase this value. |
| Refractive Index (n²⁰/D) | Estimated: 1.44 - 1.46. Rationale: This is an educated estimate based on related halogenated alcohols. The refractive index of 4,4,4-trifluorobutanol is 1.343. |
| Solubility | Expected to be sparingly soluble in water and fully miscible with a wide range of organic solvents such as ethers, alcohols, and chlorinated solvents. The polar alcohol group provides some aqueous solubility, while the halogenated alkyl chain imparts significant lipophilicity. |
Section 2: Predictive Spectroscopic Signature
Understanding the spectroscopic profile of a molecule is paramount for its identification and characterization. The following predictions are based on established principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. The predicted spectra for 4,4-dichloro-4-fluorobutan-1-ol are as follows:
-
¹H NMR (500 MHz, CDCl₃):
-
δ ~3.75 ppm (t, 2H, J ≈ 6.0 Hz): The two protons on the carbon bearing the hydroxyl group (C1). The signal is a triplet due to coupling with the adjacent C2 protons.
-
δ ~2.40 ppm (tt, 2H, J ≈ 15.0, 7.0 Hz): The two protons on the carbon adjacent to the CCl₂F group (C3). This signal is expected to be a triplet of triplets due to coupling to the C2 protons and long-range coupling to the fluorine atom.
-
δ ~2.00 ppm (m, 2H): The protons on the C2 carbon, appearing as a complex multiplet from coupling to both C1 and C3 protons.
-
δ (variable) (s, 1H): The hydroxyl proton, which will appear as a broad singlet and its chemical shift is highly dependent on concentration and temperature.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~110-125 ppm (d, ¹JCF ≈ 250-300 Hz): The C4 carbon (CCl₂F), which is significantly deshielded by three halogen atoms and will appear as a doublet due to strong one-bond coupling with fluorine.
-
δ ~61.5 ppm: The C1 carbon (CH₂OH).
-
δ ~38.0 ppm (d, ³JCF ≈ 4-6 Hz): The C3 carbon, showing weak three-bond coupling to fluorine.
-
δ ~27.0 ppm (d, ⁴JCF ≈ 1-2 Hz): The C2 carbon, which may exhibit very weak four-bond coupling to fluorine.
-
-
¹⁹F NMR (470 MHz, CDCl₃):
-
δ ~ -60 to -80 ppm (t, ¹JCF ≈ 15.0 Hz): A single fluorine environment is present. The signal is expected to be a triplet due to two-bond coupling with the C3 protons. The chemical shift is estimated based on compounds with similar CCl₂F moieties.[2][3][4][5] The large chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence of the fluorine atom.[3][6]
-
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present.
-
~3350 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[7][8]
-
~2960-2880 cm⁻¹ (medium): Aliphatic C-H stretching vibrations.
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
~1100-1000 cm⁻¹ (strong): C-F stretching vibration. This band can be intense and is a key indicator of fluorination.
-
~800-650 cm⁻¹ (strong): C-Cl stretching vibrations. The presence of two chlorine atoms may result in multiple strong bands in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 160 is expected to be of very low abundance or entirely absent, a common characteristic for primary alcohols which readily fragment.[9][10] The peak cluster would exhibit a distinctive isotopic pattern for two chlorine atoms (M⁺, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.
-
Key Fragmentation Pathways:
-
Loss of Water (M-18): A peak at m/z 142, corresponding to the loss of H₂O, is highly probable.[9]
-
Alpha-Cleavage: Cleavage of the C1-C2 bond would result in a fragment at m/z 31 ([CH₂OH]⁺).
-
Loss of Chlorine: A fragment corresponding to the loss of a chlorine radical (M-35) at m/z 125.
-
Cleavage of the C3-C4 bond: This would lead to a fragment corresponding to the [CCl₂F]⁺ cation at m/z 101 (with its corresponding isotope pattern).
-
Section 3: Synthesis and Reactivity
Proposed Synthetic Strategy
A logical and robust method for the synthesis of 4,4-dichloro-4-fluorobutan-1-ol is the chemoselective reduction of a precursor ester, namely ethyl 4,4-dichloro-4-fluorobutanoate. This precursor could be synthesized from commercially available starting materials through a multi-step process.
Experimental Protocol: Reduction of Ethyl 4,4-dichloro-4-fluorobutanoate
This protocol outlines the final reduction step. Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 4,4-dichloro-4-fluorobutanoate (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cautiously cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude alcohol can then be purified by vacuum distillation or flash column chromatography. This reduction method is a standard and effective way to convert esters to primary alcohols.[11]
Chemical Reactivity Profile
The molecule's reactivity is governed by its two distinct functional regions: the primary alcohol and the polyhalogenated terminus.
-
Oxidation: The primary alcohol can be oxidized to 4,4-dichloro-4-fluorobutanal using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 4,4-dichloro-4-fluorobutanoic acid using stronger agents such as Jones reagent (CrO₃/H₂SO₄).
-
Esterification: It will readily react with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine) to form the corresponding esters.
-
Deoxyhalogenation: The hydroxyl group can be replaced by other halogens using standard reagents, such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[12][13]
-
Stability: The C-F bond is exceptionally strong and generally unreactive. The C-Cl bonds are more susceptible to nucleophilic attack or reduction, but conditions would need to be carefully selected to avoid reactions at the alcohol. The molecule may undergo elimination of HCl under strong basic conditions.
Section 4: Safety, Handling, and Disposal
Working with polyhalogenated organic compounds requires a stringent adherence to safety protocols. The potential hazards are inferred from the compound's functional groups.
Hazard Assessment
-
Toxicity: Polychlorinated compounds are often associated with hepatotoxicity and can be absorbed through the skin.[14][15] Assume the compound is toxic and handle with care to minimize exposure.
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[14] Disposal must be handled responsibly.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn at all times.[15][16]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves before use and replace them immediately if compromised.[15][16]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemically impervious disposable overalls should be used.[16]
-
Respiratory Protection: All handling of the compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
Spill and Disposal Procedures
-
Spill Management: In the event of a spill, absorb the liquid with an inert material such as vermiculite, sand, or a commercial absorbent.[15][16] Place the contaminated material into a sealed, properly labeled container for hazardous waste.
-
Waste Disposal: Dispose of 4,4-dichloro-4-fluorobutan-1-ol and any contaminated materials as halogenated organic waste. This must be done through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[17][18] Do not pour down the drain or mix with non-halogenated waste.
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